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Compound of Interest

Compound Name: 7-Neohesperidosides

Cat. No.: B15592230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural origins of 7-neohesperidosides, a

significant class of flavanone glycosides. It details their primary sources, quantitative

distribution, biosynthetic pathways, and the methodologies employed for their extraction and

analysis, serving as a critical resource for research and development.

Introduction to 7-Neohesperidosides
Flavanone-7-O-neohesperidosides are a class of flavonoids characterized by a flavanone

aglycone linked to the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-

glucopyranose) at the 7-hydroxyl position. Prominent members of this group include naringin

and neohesperidin, which are responsible for the characteristic bitter taste of certain citrus

fruits[1]. These compounds are of significant interest to the pharmaceutical and food industries

due to their diverse biological activities, including antioxidant, anti-inflammatory, and

cardioprotective effects, as well as their use as precursors for high-intensity sweeteners[2][3].

Primary Natural Sources
The most abundant natural sources of 7-neohesperidosides are plants of the Citrus genus.

The concentration and specific type of neohesperidoside can vary significantly depending on

the species, cultivar, fruit maturity, and tissue part.
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Bitter Orange (Citrus aurantium): This species is a primary commercial source for the

extraction of neohesperidin[4]. The peels, in particular, are rich in these compounds[5][6]. It

is also a source of other flavonoids like naringin[2].

Grapefruit (Citrus paradisi): Grapefruit is exceptionally rich in the flavanone-7-O-

neohesperidoside naringin, which is the principal compound responsible for its bitter taste[1].

Flavanones constitute approximately 98% of the total flavonoids in grapefruit[7][8]. The

highest concentrations are typically found in immature fruits[7]. Other neohesperidosides like

neohesperidin are also present, though in lower concentrations[7][9].

Other Citrus Species: While bitter orange and grapefruit are the most prominent sources,

other citrus fruits like lemons and limes also contain 7-neohesperidosides, such as

neoeriocitrin and poncirin, although their profiles are often dominated by other flavonoid

types[9].

Beyond the Citrus genus, certain 7-neohesperidosides have been identified in other plants,

such as apigenin 7-O-neohesperidoside in the leaves of Sweet Osmanthus (Osmanthus

fragrans)[10] and acacetin-7-O-neohesperidoside in Garden cress (Lepidium sativum)

seeds[11].

Quantitative Data of 7-Neohesperidosides in Natural
Sources
The following tables summarize the concentrations of major 7-neohesperidosides found in

various citrus sources. These values are compiled from multiple studies and can vary based on

the specific cultivar, extraction method, and analytical technique used.

Table 1: Concentration of Naringin in Grapefruit (Citrus paradisi)
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Plant Part/Product Concentration Range Notes

Commercial Grapefruit Juice 14.56 - 63.8 mg/100 mL
Naringin is the major flavonoid

present[12].

Whole Immature Fruit ~37.8 g/100 g (dry tissue)
Concentration is significantly

higher than in mature fruit[7].

Whole Mature Fruit ~7.2 g/100 g (dry tissue)

Edible Fruit/Juice (Average) 17 mg/100 g (as aglycone)
Represents the dominant

flavanone in grapefruit[9].

Table 2: Concentration of Other 7-Neohesperidosides in Citrus Species

Compound Source Plant Part/Product
Concentration
Range

Neohesperidin
Grapefruit (C.

paradisi)
Commercial Juice

Lower than naringin

and narirutin[7][12].

Neohesperidin
Bitter Orange (C.

aurantium)
Fruit

A primary commercial

source for

extraction[4].

Hesperidin
Grapefruit (C.

paradisi)
Commercial Juice

0.24 - 3.12 mg/100

mL[12].

Poncirin
Grapefruit (C.

paradisi)
Fruit/Juice

Present in lower

concentrations[7][9].

Neoeriocitrin Lemons (C. limon) Fruit/Juice

A characteristic

flavanone of

lemons[9].

Biosynthesis of Flavanone-7-O-Neohesperidosides
The biosynthesis of 7-neohesperidosides is a branch of the phenylpropanoid pathway. The

process begins with the amino acid phenylalanine and proceeds through several enzymatic

steps to form a flavanone aglycone, which is then sequentially glycosylated.
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The production of the central precursor, naringenin, involves several key enzymes:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-coumarate: CoA ligase (4CL)

Chalcone synthase (CHS)

Chalcone isomerase (CHI)

Following the formation of the naringenin aglycone, glycosylation occurs. In citrus, 7-O-

glucosylation is the critical initial step for the synthesis of flavanone disaccharides[13]. This is

followed by the addition of a rhamnose sugar to form the final neohesperidoside.

Biosynthetic Pathway of Naringin (a Flavanone-7-O-Neohesperidoside)
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Caption: General biosynthetic pathway of Naringin from Phenylalanine.

Experimental Protocols: Extraction and Analysis
The extraction and quantification of 7-neohesperidosides from plant matrices are crucial for

research and commercial purposes. Methodologies typically involve solvent extraction followed

by chromatographic analysis.
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A generalized workflow for the extraction and purification of 7-neohesperidosides from citrus

peels is outlined below. This process can be adapted based on the specific plant material and

target compound.

Generalized Workflow for Extraction and Analysis of 7-Neohesperidosides

Plant Material
(e.g., Citrus Peel)

Sample Preparation
(Drying, Grinding)

Solvent Extraction
(e.g., Methanol, Ethanol, DMSO)

Assisted by Ultrasound/Microwave

Filtration / Centrifugation

Solvent Evaporation
(Rotary Evaporator)

Crude Extract

Purification (Optional)
(e.g., Column Chromatography)

Quantitative Analysis
(e.g., HPLC-DAD, LC-MS)

Direct Analysis
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Caption: Workflow for 7-neohesperidoside extraction and analysis.

A. Sample Preparation:

Fresh plant material (e.g., citrus peels) is washed and either used directly or dried (e.g.,

lyophilized or oven-dried at 40-60°C) to a constant weight.

The dried material is ground into a fine powder to increase the surface area for extraction.

B. Solvent Extraction:

Solvents: A variety of polar organic solvents are effective. Methanol is frequently used for

analytical purposes[14]. Ethanol, often as an aqueous solution (e.g., 70% v/v), is common for

food-grade extractions[15][16]. Mixtures including Dimethyl sulfoxide (DMSO) can also be

employed for enhanced solubility[14].

Procedure: The powdered plant material is macerated or refluxed with the chosen solvent.

Assisted Extraction: To improve efficiency, techniques like Ultrasound-Assisted Extraction

(UAE) or Microwave-Assisted Extraction (MAE) can be applied. These methods can reduce

extraction time and solvent consumption[16][17]. For example, an MAE procedure might

involve heating with 70% aqueous ethanol to 140°C for 7 minutes[16].

C. Purification:

The resulting mixture is filtered or centrifuged to separate the solid residue from the liquid

extract.

The solvent is typically removed under reduced pressure using a rotary evaporator to yield a

crude extract.

For higher purity, the crude extract can be subjected to further purification steps, such as

column chromatography or repeated crystallizations[18].

High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for the

separation and quantification of flavonoids[12].
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System: A typical setup includes a reversed-phase C18 column.

Mobile Phase: A gradient elution is commonly used, often consisting of two solvents: (A)

water with a small amount of acid (e.g., 0.5% phosphoric acid or 0.1% formic acid) and (B)

an organic solvent like methanol or acetonitrile[19][20].

Detection: A Diode-Array Detector (DAD) or UV-Vis detector is used for quantification, with

monitoring typically set around 285 nm for flavanones[20].

Identification: Peaks are identified by comparing their retention times and UV spectra with

those of authentic reference standards.

Mass Spectrometry (MS) Coupling: For unambiguous identification, especially in complex

matrices, HPLC coupled with Mass Spectrometry (HPLC-MS or HPLC-ESI-MS) is employed

to obtain molecular weight and fragmentation data[10].

This technical guide consolidates current knowledge on the natural sources and analysis of 7-
neohesperidosides, providing a foundational resource for professionals in the field. The

prevalence of these compounds in citrus byproducts, combined with their valuable biological

activities, underscores their potential for further research and commercial application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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